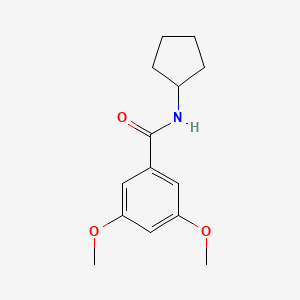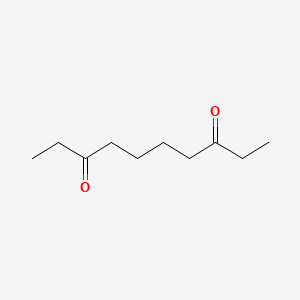
3,8-Decanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Decanedione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone groups located at the 3rd and 8th positions of the decane chain
准备方法
Synthetic Routes and Reaction Conditions: 3,8-Decanedione can be synthesized through several methods. One common approach involves the oxidation of 3,8-decanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation and ensure high yield.
Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic dehydrogenation of 3,8-decanediol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
化学反应分析
Types of Reactions: 3,8-Decanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Decanoic acid.
Reduction: 3,8-decanediol.
Substitution: Various substituted ketones depending on the nucleophile used.
科学研究应用
3,8-Decanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism by which 3,8-Decanedione exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
相似化合物的比较
2,9-Decanedione: Another diketone with ketone groups at the 2nd and 9th positions.
3,5-Decanedione: A diketone with ketone groups at the 3rd and 5th positions.
Uniqueness: 3,8-Decanedione is unique due to the specific positioning of its ketone groups, which influences its reactivity and applications. Compared to other diketones, it may offer distinct advantages in certain synthetic and industrial processes due to its stability and reactivity profile.
属性
CAS 编号 |
2955-63-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
decane-3,8-dione |
InChI |
InChI=1S/C10H18O2/c1-3-9(11)7-5-6-8-10(12)4-2/h3-8H2,1-2H3 |
InChI 键 |
ZFWAUDWSFKXHEO-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CCCCC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


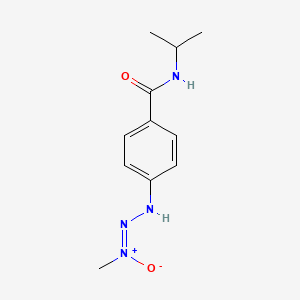

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)

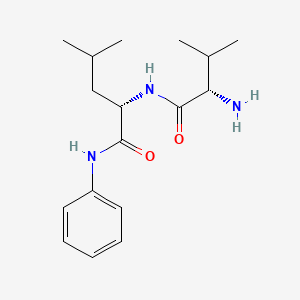
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
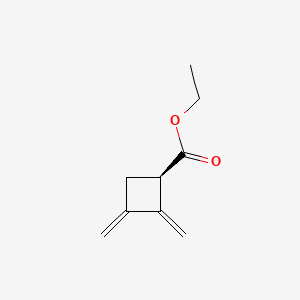
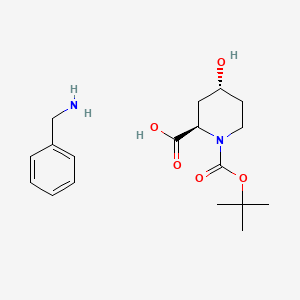
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
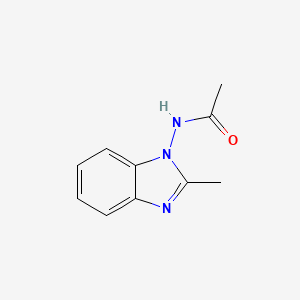
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
